t-Boc-N-amido-PEG16-NHS ester
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Overview
Description
t-Boc-N-amido-PEG16-NHS ester is a high-purity, bifunctional polyethylene glycol (PEG) linker. It contains a tertiary-butoxycarbonyl (t-Boc) protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in the synthesis of bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-NHS ester typically involves the reaction of a PEG chain with a t-Boc-protected amine and an NHS ester. The t-Boc group is introduced to protect the amine group during the reaction, which can later be removed under mild acidic conditions to reveal the free amine .
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The compound is synthesized in bulk quantities, with multi-specification options available for academic research and industrial production.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in aqueous media or organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is a stable amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group.
Scientific Research Applications
t-Boc-N-amido-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile linker in the synthesis of bioconjugates
Biology: Employed in the PEGylation of proteins to enhance their solubility and stability.
Medicine: Utilized in the development of antibody-drug conjugates and drug delivery systems
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
t-Boc-N-amido-PEG16-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of target molecules, forming a covalent bond. The t-Boc group protects the amine during the reaction and can be removed under mild acidic conditions to reveal the free amine . This mechanism allows for controlled conjugation and deprotection of amine-bearing molecules .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG11-amine: Contains an amino group and a t-Boc-protected amino group.
t-Boc-N-amido-PEG16-acid: Contains a terminal carboxylic acid and a t-Boc-protected amino group.
Uniqueness
t-Boc-N-amido-PEG16-NHS ester is unique due to its bifunctional nature, containing both an NHS ester and a t-Boc-protected amine group. This allows for controlled conjugation and deprotection, making it a versatile linker in various bioconjugation applications .
Properties
Molecular Formula |
C44H82N2O22 |
---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H82N2O22/c1-44(2,3)67-43(50)45-7-9-52-11-13-54-15-17-56-19-21-58-23-25-60-27-29-62-31-33-64-35-37-66-39-38-65-36-34-63-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-42(49)68-46-40(47)4-5-41(46)48/h4-39H2,1-3H3,(H,45,50) |
InChI Key |
YSSJBYKQUSTHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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